

Application of N-(4-Hydroxyphenyl)propanamide in Pharmaceutical Research

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)propanamide

Cat. No.: B195517

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known as 4-Propionamidophenol or Acetaminophen impurity B, is a chemical compound with the molecular formula $C_9H_{11}NO_2$.^{[1][2][3]} While it is recognized as a metabolite and impurity of the widely used analgesic Acetaminophen, its own potential applications in pharmaceutical research are an area of growing interest. The core structure, a hydroxylated phenyl ring linked to a propanamide group, is a feature found in various biologically active molecules, suggesting that **N-(4-Hydroxyphenyl)propanamide** and its derivatives could serve as valuable scaffolds in drug discovery.^[4] This document provides an overview of its potential applications, supported by data from structurally related compounds, and detailed protocols for its investigation.

Potential Pharmaceutical Applications

Based on the biological activities of structurally similar compounds, **N-(4-Hydroxyphenyl)propanamide** is a candidate for investigation in several therapeutic areas:

- **Oncology:** The N-(4-hydroxyphenyl) moiety is present in numerous anticancer agents. Structurally related compounds, such as N-(4-hydroxyphenyl)retinamide (Fenretinide), have demonstrated significant cytotoxic effects against various cancer cell lines.^[5] The proposed

mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

- **Antimicrobial Research:** Derivatives of N-(4-hydroxyphenyl)amino propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.^[4] This suggests that **N-(4-Hydroxyphenyl)propanamide** could serve as a starting point for the development of novel anti-infective agents.
- **Anti-inflammatory and Antioxidant Studies:** The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Compounds containing the N-(4-hydroxyphenyl) group have been investigated for their anti-inflammatory and antioxidant properties.^{[6][7]} These properties may be relevant in the context of diseases with an inflammatory or oxidative stress component.
- **Reproductive Health:** There is some indication that **N-(4-Hydroxyphenyl)propanamide** may be effective in preventing the implantation of fertilized eggs, suggesting a potential role in contraception research.^[1]

Quantitative Data from Structurally Related Compounds

Direct quantitative data for **N-(4-Hydroxyphenyl)propanamide** is not extensively available in public literature. However, data from closely related compounds, particularly N-(4-hydroxyphenyl)retinamide (Fenretinide), provide a strong rationale for its investigation.

Compound	Cell Line	Assay	IC50 (μM)	Reference
N-(4-hydroxyphenyl)retinamide	Melanoma (various)	Cytotoxicity	5 - 28	[5]
N-(4-hydroxyphenyl)retinamide	Acute Lymphoblastic Leukemia (various)	Cytotoxicity (LC99)	1.5 - 8.9	[8]
N-(4-hydroxyphenyl)retinamide + Safingol	Neuroblastoma	Cytotoxicity	Synergistic effect (CI < 0.1)	[9]
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol	Hippocampal Neurons	Glutamate-induced toxicity	0.01	[10]

Note: IC50 is the half-maximal inhibitory concentration. LC99 is the concentration that kills 99% of cells. CI is the Combination Index, where a value < 1 indicates synergy.

Experimental Protocols

The following are detailed protocols for evaluating the potential pharmaceutical applications of **N-(4-Hydroxyphenyl)propanamide**.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the cytotoxic effect of **N-(4-Hydroxyphenyl)propanamide** on a cancer cell line.

Materials:

- **N-(4-Hydroxyphenyl)propanamide**
- Cancer cell line (e.g., MCF-7, A549, etc.)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare a stock solution of **N-(4-Hydroxyphenyl)propanamide** in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO without the compound) and a blank (medium only).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol assesses the antimicrobial activity of **N-(4-Hydroxyphenyl)propanamide** against a bacterial strain using the broth microdilution method.

Materials:

- **N-(4-Hydroxyphenyl)propanamide**
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer

Procedure:

- **Compound Preparation:** Prepare a stock solution of **N-(4-Hydroxyphenyl)propanamide** in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
- **Serial Dilution:** In a 96-well plate, perform two-fold serial dilutions of the compound in MHB.

- Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay

This protocol evaluates the potential anti-inflammatory activity of **N-(4-Hydroxyphenyl)propanamide** by measuring its ability to inhibit the COX-2 enzyme.

Materials:

- **N-(4-Hydroxyphenyl)propanamide**
- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Reaction buffer (e.g., Tris-HCl)
- Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
- Microplate reader

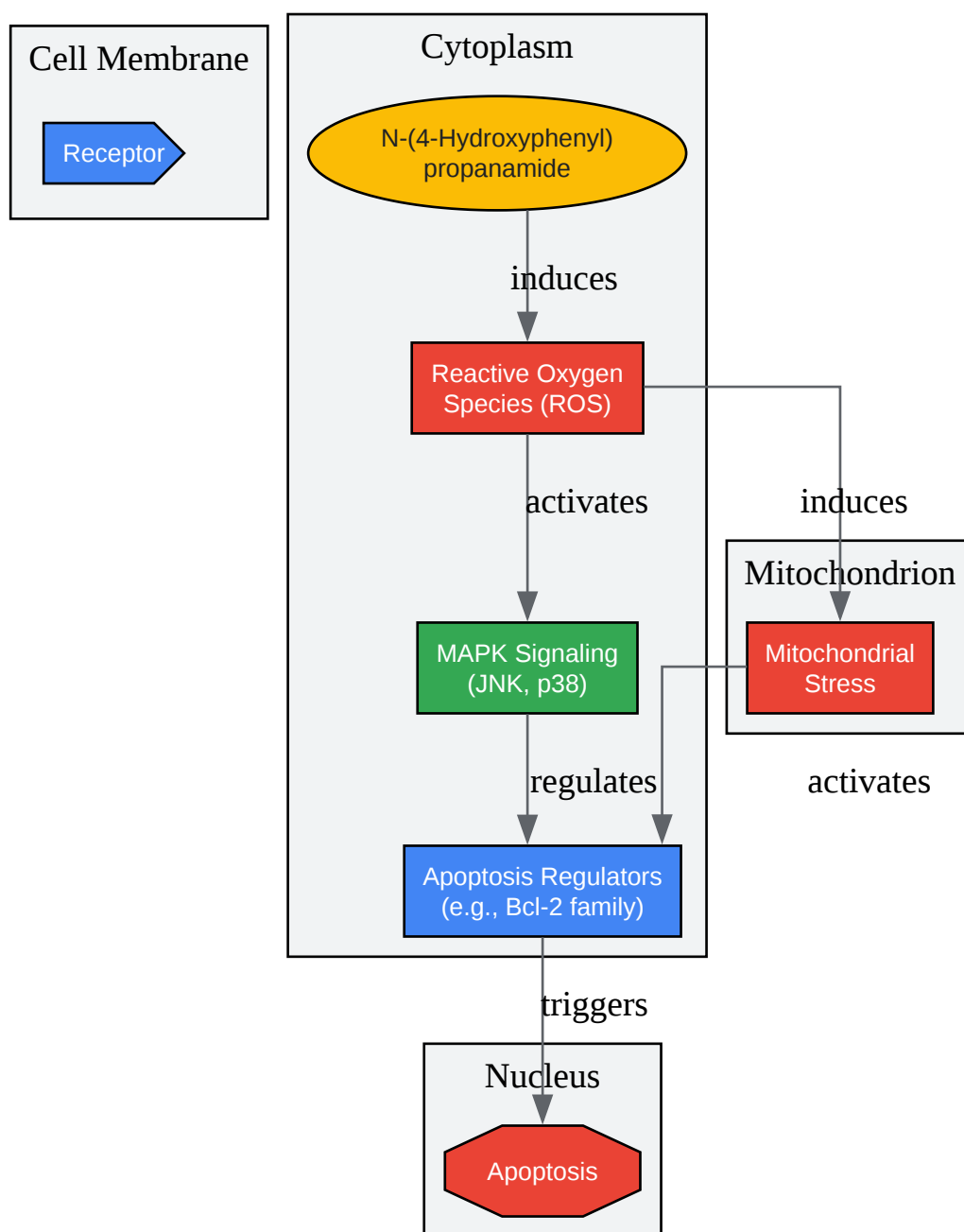
Procedure:

- Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and different concentrations of **N-(4-Hydroxyphenyl)propanamide** or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
- Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

- **Initiate Reaction:** Add arachidonic acid to each well to start the enzymatic reaction.
- **Incubation:** Incubate for the time specified in the detection kit's protocol.
- **Detection:** Stop the reaction and measure the amount of PGE2 produced using the detection kit and a microplate reader.
- **Data Analysis:** Calculate the percentage of COX-2 inhibition for each concentration of the compound compared to the vehicle control. Determine the IC50 value from a dose-response curve.

Visualizations

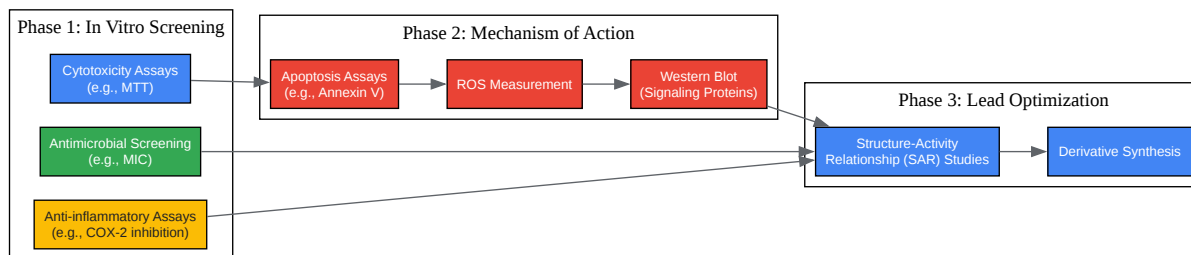
Signaling Pathway



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Caption: Hypothetical signaling pathway for **N-(4-Hydroxyphenyl)propanamide**-induced apoptosis.

Experimental Workflow



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